molecular formula C22H30Ir2N4-2 B13790875 (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide

Cat. No.: B13790875
M. Wt: 734.9 g/mol
InChI Key: IMIYMGSVYDNQNH-MIXQCLKLSA-N
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Description

The compound "(1Z,5Z)-cycloocta-1,5-diene; iridium; pyrazol-2-ide" is an organometallic complex where iridium(I) is coordinated to a cyclooctadiene (COD) ligand and a pyrazol-2-ide anion. The COD ligand, a η⁴-diene, stabilizes the iridium center in a low oxidation state (Ir⁺), while the pyrazol-2-ide ligand acts as a strong σ-donor and weak π-acceptor, influencing the electronic and steric environment of the metal . This complex is of interest in catalysis and materials science due to its tunable reactivity and structural versatility.

Properties

Molecular Formula

C22H30Ir2N4-2

Molecular Weight

734.9 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide

InChI

InChI=1S/2C8H12.2C3H3N2.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2-4-5-3-1;;/h2*1-2,7-8H,3-6H2;2*1-3H;;/q;;2*-1;;/b2*2-1-,8-7-;;;;

InChI Key

IMIYMGSVYDNQNH-MIXQCLKLSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide typically involves the coordination of iridium with the cyclooctadiene and pyrazol-2-ide ligands. One common method involves the reaction of iridium chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a base, followed by the addition of pyrazol-2-ide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to form lower oxidation state complexes.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry .

Biology and Medicine

Its ability to coordinate with various biological molecules makes it a candidate for drug delivery systems and as a probe for studying biological processes .

Industry

In industry, (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity .

Mechanism of Action

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide exerts its effects involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the iridium center activates substrates through coordination, enabling reactions such as hydrogenation and hydroformylation .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Key Properties of (1Z,5Z)-Cycloocta-1,5-diene; Iridium; Pyrazol-2-ide and Analogues
Compound Name Metal Oxidation State Ligand System Key Properties Applications References
Target Compound Ir⁺ COD, pyrazol-2-ide High thermal stability, strong σ-donor Catalysis, materials science
Crabtree’s Catalyst Ir⁺ COD, pyridine, tricyclohexylphosphine, hexafluorophosphate High catalytic activity in hydrogenation Asymmetric hydrogenation
Chloro(1,5-COD)Ir(I) Dimer Ir⁺ COD, μ-Cl bridges (dimeric) Low solubility in non-polar solvents Precursor for Ir complexes
Pyrazolyl-Bridged Diiridium Complex Ir⁺ COD, μ-pyrazolyl bridges (dimeric) Enhanced redox stability, dimeric structure Redox-active materials
Ir[(COD)(NHC)₂]I Ir⁺ COD, N-heterocyclic carbenes (NHC) High electron density at Ir center Hydrogenation catalysis
Key Observations:

Ligand Effects: The pyrazol-2-ide ligand in the target compound provides stronger σ-donation compared to chloride in Chloro(1,5-COD)Ir(I) dimer, increasing the electron density at the Ir center and enhancing oxidative stability . Crabtree’s catalyst uses a pyridine and phosphine ligand system, which synergistically improves catalytic turnover in hydrogenation but reduces thermal stability compared to pyrazol-2-ide systems .

Structural Motifs: Dimeric complexes (e.g., Chloro(1,5-COD)Ir(I)) exhibit μ-bridging ligands, which limit their solubility but enhance structural rigidity. In contrast, the target compound is likely monomeric, offering superior solubility for homogeneous catalysis .

Catalytic Performance :

  • N-Heterocyclic carbene (NHC) complexes like Ir[(COD)(NHC)₂]I show higher catalytic longevity than pyrazol-2-ide systems due to stronger Ir–C bonds .
  • The pyrazol-2-ide ligand’s weaker π-accepting ability compared to phosphines in Crabtree’s catalyst may reduce hydrogenation activity but improve selectivity in specific reactions .

Research Findings and Contradictions

  • Stability vs. Activity: Beveridge et al. (1983) reported that pyrazolyl-bridged dimers exhibit exceptional redox stability but lower catalytic activity compared to monomeric phosphine–Ir complexes . This contrasts with studies on Crabtree’s catalyst, where phosphine ligands prioritize activity over stability .
  • Electronic Tuning : Pyrazol-2-ide’s electron-donating nature increases the Ir center’s nucleophilicity, making the target compound more reactive toward electrophilic substrates than chloride-bridged analogues .

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